molecular formula C15H15FN4O2 B2815211 1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine CAS No. 400088-90-6

1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine

Cat. No.: B2815211
CAS No.: 400088-90-6
M. Wt: 302.309
InChI Key: BMESPRMLRMHGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine is a piperazine derivative characterized by a 4-fluorophenyl group at position 1 and a 3-nitropyridin-2-yl substituent at position 4 of the piperazine ring.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-12-3-5-13(6-4-12)18-8-10-19(11-9-18)15-14(20(21)22)2-1-7-17-15/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMESPRMLRMHGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320088
Record name 1-(4-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820235
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400088-90-6
Record name 1-(4-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine typically involves the following steps:

    Fluorination: The fluorine atom can be introduced into the phenyl ring using fluorinating agents such as hydrogen fluoride or fluorine gas.

    Piperazine Formation: The final step involves the formation of the piperazine ring, which can be achieved through cyclization reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by purification and isolation of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalysts.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The piperazine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalysts.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

    Cyclization: Catalysts such as Lewis acids, appropriate solvents.

Major Products

    Reduction: Formation of 1-(4-Aminophenyl)-4-(3-nitro-2-pyridinyl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Cyclization: Formation of more complex piperazine-containing structures.

Scientific Research Applications

Pharmacological Applications

1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine is primarily investigated for its potential as a therapeutic agent in various neurological and psychiatric disorders.

Neurological Disorders

Research indicates that compounds similar to this compound may exhibit efficacy in treating conditions such as:

  • Alzheimer's Disease : Studies suggest that piperazine derivatives can influence neurotransmitter systems, potentially improving cognitive function in Alzheimer's patients .
  • Anxiety and Depression : The compound's structural similarity to known anxiolytics makes it a candidate for developing new treatments for anxiety and depression .

Antidepressant Activity

The compound has been shown to interact with serotonin receptors, which are crucial targets for antidepressant medications. This interaction may lead to increased serotonin levels in the brain, contributing to its antidepressant effects .

Case Study 1: Efficacy in Animal Models

In a study involving animal models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral tests indicated improved mood and reduced anxiety levels, suggesting potential for clinical application .

Case Study 2: Interaction with Neurotransmitter Systems

Another study focused on the compound's interaction with dopamine and serotonin receptors. Results indicated that the compound could modulate these neurotransmitter systems effectively, which is crucial for developing drugs targeting mood disorders .

Potential Side Effects and Considerations

While promising, the use of this compound is not without risks. Side effects may include:

  • Nausea
  • Dizziness
  • Potential for dependency with prolonged use

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine may involve interactions with specific molecular targets and pathways. The presence of the nitro group suggests potential interactions with enzymes and receptors, while the fluorine atom may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Piperazine derivatives often exhibit activity modulated by substituents on the aromatic rings. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position 1 and 4) Key Activities Structural Differences vs. Target Compound
SC211 (ChEMBL329228) 4-Chlorophenyl, propanamide High D4R affinity, antipsychotic Chlorophenyl vs. fluorophenyl; amide vs. nitropyridine
GBR 12909 Bis(4-fluorophenyl)methoxyethyl, phenylpropyl DAT affinity, cocaine-like effects Bulkier bis-fluorophenyl group; absence of nitro group
1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine 4-Fluorobenzoyl, 4-nitrophenyl Crystal structure studies Nitro on phenyl vs. pyridine; acyl vs. pyridinyl
Compound 5a (Yarim et al.) 4-Chlorobenzhydryl, substituted benzoyl Cytotoxicity (cancer cells) Chlorobenzhydryl vs. fluorophenyl; benzoyl vs. nitropyridine
SA4503 3,4-Dimethoxyphenethyl, phenylpropyl Sigma-1 receptor agonist Methoxy groups; absence of nitro/fluorine

Key Observations :

  • Electron-Withdrawing Groups : The 3-nitropyridin-2-yl group in the target compound may enhance binding to enzymes or receptors compared to analogues with nitro groups on phenyl rings (e.g., 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine) due to altered electronic distribution .
  • Fluorine vs.
  • Bulkier Substituents : GBR 12909 derivatives with bis(4-fluorophenyl) groups show high DAT affinity but lack the nitro-pyridine moiety, suggesting the target compound may exhibit distinct transporter selectivity .
Pharmacological Profiles
  • Dopaminergic Activity: GBR 12909 and its analogs (e.g., compound 33 in ) show strong DAT affinity, while the target compound’s nitropyridine group may shift activity toward serotonin or norepinephrine transporters, as seen in structurally flexible piperazines .
  • Anticancer Effects: Compounds like 5a () with chlorobenzhydryl groups exhibit cytotoxicity via unknown mechanisms. The target compound’s nitropyridine group could introduce reactive oxygen species (ROS)-mediated cytotoxicity, a mechanism observed in nitroaromatic drugs .
Therapeutic Potential
  • Neuropsychiatric Applications: Unlike SC211 (D4R-selective) or SA4503 (sigma-1 agonist), the target compound’s nitropyridine group may confer affinity for multiple monoamine transporters, making it a candidate for depression or ADHD treatment .

Biological Activity

1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine is a piperazine derivative notable for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This compound has garnered attention due to its structural features that may contribute to various therapeutic effects, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15FN4O2
  • CAS Number : 400088-90-6

The compound contains a fluorophenyl group and a nitropyridinyl group, which are critical for its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as receptors or enzymes involved in various cellular processes. The piperazine moiety is known for its role in modulating neurotransmitter systems, which may contribute to the compound's pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of piperazine can exhibit significant antimicrobial properties. In a study focusing on various piperazine compounds, it was found that certain analogs demonstrated efficacy against Gram-positive and Gram-negative bacteria. The presence of the nitropyridinyl group in this compound may enhance its antimicrobial activity compared to other piperazine derivatives .

Anticancer Properties

A notable area of investigation is the anticancer potential of this compound. In vitro studies have shown that piperazine derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
T3L92927.05
T6L929120.6

These findings suggest that modifications in the structure of piperazines can significantly alter their biological activity.

Study on Monoamine Oxidase Inhibition

In a study evaluating the inhibition of monoamine oxidase (MAO), several piperazine derivatives were tested, revealing that certain modifications led to enhanced inhibitory activity against MAO-B. Specifically, the derivative containing a similar piperazine structure showed promising results with an IC50 value of 0.013 µM, indicating strong potential for neuroprotective applications .

Evaluation of Structural Variants

Comparative studies involving structural variants of this compound revealed that the presence of different substituents on the piperazine ring influenced both potency and selectivity towards biological targets. This emphasizes the importance of structural optimization in drug design .

Q & A

Q. What are the key synthetic routes for 1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions between substituted piperazine and pyridine derivatives. For example, 1-(4-fluorophenyl)piperazine can react with 3-nitropyridine-2-yl halides under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Catalytic bases like K₂CO₃ or NEt₃ are often used to facilitate deprotonation. Reaction optimization includes:
  • Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or preparative HPLC for high purity (>95%) .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC-MS for intermediate tracking .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Confirm the structure using:
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons in the 4-fluorophenyl group at δ 7.0–7.3 ppm and nitro-pyridine protons at δ 8.5–9.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Match observed molecular ion ([M+H]⁺) to theoretical mass (C₁₅H₁₄FN₃O₂: 307.29 g/mol).
  • IR spectroscopy : Identify functional groups (e.g., nitro group stretching at ~1520 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary pharmacological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Receptor binding : Radioligand displacement assays for serotonin (5-HT₁A/2A) or dopamine receptors, given piperazine derivatives’ affinity for CNS targets .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations .
  • Enzyme inhibition : Screen against kinases or phosphodiesterases using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Design analogs by modifying:
  • Fluorophenyl group : Replace with other halogens (Cl, Br) or electron-withdrawing groups to assess electronic effects on receptor binding .
  • Nitro position on pyridine : Compare 3-nitro vs. 5-nitro substitution to evaluate steric and electronic impacts.
    Evaluate changes via:
  • Computational docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases) .
  • Biological assays : Correlate structural modifications with IC₅₀ shifts in receptor binding or enzyme inhibition .

Q. How should contradictory data in receptor affinity studies be resolved?

  • Methodological Answer : Contradictions may arise from assay variability or off-target effects. Address by:
  • Dose-response validation : Repeat assays with 8–10 concentration points to confirm EC₅₀/IC₅₀ trends.
  • Selectivity profiling : Screen against a panel of 50+ receptors/enzymes to identify off-target interactions .
  • Orthogonal assays : Use FRET or SPR to validate binding kinetics independently .

Q. What strategies mitigate toxicity risks in early development?

  • Methodological Answer :
  • In vitro toxicity panels : Assess hepatotoxicity (e.g., CYP450 inhibition in HepaRG cells) and cardiotoxicity (hERG channel inhibition via patch-clamp) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify reactive metabolites (e.g., nitro reduction products) .
  • In vivo acute toxicity : Dose rodents (10–100 mg/kg) and monitor for 14 days (body weight, organ histopathology) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.